molecular formula C7H13BrO2 B8499523 2-BROMOETHYL 2,2-DIMETHYLPROPANOATE

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE

Cat. No. B8499523
M. Wt: 209.08 g/mol
InChI Key: MXJCRIAXILAHFT-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

2,2-Dimethylpropionyl chloride (10 mL, 81.2 mmol) was added over 10 min to an ice-cooled solution of 2-bromoethanol (5.48 mL, 77.4 mmol) and DIPEA (20.8 mL, 121.8 mmol) in DCM (150 mL). The reaction mixture was stirred in the ice bath for a further 15 min, then at RT for 16 h. The reaction mixture was washed successively with 1M HCl, saturated aqueous NaHCO3 and water. The organic fraction was dried (Na2SO4) then concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, eluant 1-6% EtOAc in cyclohexane) affording the title compound as a colourless oil (10.58 g, 65%). 1H NMR (CDCl3, 300 MHz): 4.37 (2H, t, J=6.0 Hz), 3.52 (2H, t, J=6.0 Hz), 1.23 (9H, s).
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[Br:8][CH2:9][CH2:10][OH:11].CCN(C(C)C)C(C)C>C(Cl)Cl>[Br:8][CH2:9][CH2:10][O:11][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.48 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
20.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed successively with 1M HCl, saturated aqueous NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, eluant 1-6% EtOAc in cyclohexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCOC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.58 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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